2-Methyl-4-ethylimidazole
Overview
Description
2-Methyl-4-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
It is known that it can act as a cross-linker for epoxy resins, a curing agent for polysiloxane episulfide resin (PSER), and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether
Cellular Effects
Given its role in the synthesis of polymers and resins, it may influence cell function by interacting with cellular components involved in these processes
Molecular Mechanism
It is known to participate in the synthesis of network polymers and resins, suggesting it may interact with biomolecules involved in these processes
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of network polymers with improved thermal resistance and physical properties , suggesting it may have long-term effects on cellular function in in vitro or in vivo studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-ethylimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, the reaction of a nitrile with an amine under nickel-catalyzed conditions can yield the desired imidazole . Another method involves the cyclization of diamines with nitriles in the presence of sulfur, followed by dehydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to ensure efficient cyclization and dehydrogenation. Catalysts such as nickel or sulfur are often employed to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-ethylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-4-ethylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-4-ethylimidazole involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can affect enzyme activity, protein function, and other cellular processes .
Comparison with Similar Compounds
- 2-Ethyl-4-methylimidazole
- 4-Methylimidazole
- 2-Methylimidazole
Comparison: 2-Methyl-4-ethylimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
5-ethyl-2-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHASMJDOMQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458228 | |
Record name | 2-Methyl-4-ethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29239-89-2 | |
Record name | 2-Methyl-4-ethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?
A1: this compound acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, this compound contributes to stronger and more reliable solder joints.
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